The synthesis of tert-butyl N-(1-carbonochloridoylpiperidin-4-yl)carbamate involves several key steps, typically starting from readily available precursors. The process can be outlined as follows:
These reactions typically require careful control of temperature and reaction times to ensure high yields and minimize side reactions.
The molecular structure of tert-butyl N-(1-carbonochloridoylpiperidin-4-yl)carbamate can be represented using various structural formulas:
CC(C)(C)OC(=O)N1CCCCC1C(=O)Cl
InChI=1S/C12H18ClN2O2/c1-12(2,3)16-10(14)13-9-7-5-4-6-8-11(9)15/h4-8H2,1-3H3
This notation provides a concise representation of the compound's structure, including its functional groups and stereochemistry.
tert-butyl N-(1-carbonochloridoylpiperidin-4-yl)carbamate can participate in several chemical reactions due to its functional groups:
These reactions are significant in understanding its stability and potential applications in synthesis.
The mechanism of action for tert-butyl N-(1-carbonochloridoylpiperidin-4-yl)carbamate primarily involves its interaction with biological targets at the cellular level:
Quantitative data on binding affinities and enzyme kinetics would be essential for a comprehensive understanding of its mechanism.
The physical and chemical properties of tert-butyl N-(1-carbonochloridoylpiperidin-4-yl)carbamate include:
These properties are crucial for understanding how the compound behaves in biological systems and its potential applications.
tert-butyl N-(1-carbonochloridoylpiperidin-4-yl)carbamate has several scientific uses:
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 467-14-1
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: